(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile
Description
The compound "(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile" is a thiazole-based acrylonitrile derivative. Its structure comprises:
- Thiazole core: A five-membered heterocyclic ring with sulfur and nitrogen atoms.
- Substituents:
- A 4-chlorophenyl group at the 4-position of the thiazole ring.
- A 2,4-dichlorophenyl group attached to the α-carbon of the acrylonitrile backbone.
- A nitrile group at the β-carbon, contributing to electron-withdrawing properties.
Thiazole derivatives are widely studied for pharmaceutical applications, including kinase inhibition and antimicrobial activity, due to their ability to participate in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3N2S/c19-14-4-1-11(2-5-14)17-10-24-18(23-17)13(9-22)7-12-3-6-15(20)8-16(12)21/h1-8,10H/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZHSTCVXBJVOA-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile typically involves the condensation of appropriate thiazole and chlorophenyl precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with 4-chlorobenzaldehyde to form an intermediate, which is then reacted with 2,4-dichlorobenzyl cyanide under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality output.
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The nitrile moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or amides, respectively. This reaction is critical for modifying the compound’s bioactivity or solubility.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| Reflux with 6M HCl | Carboxylic acid derivative | 85% | |
| NaOH (aq), H₂O₂, 80°C | Amide intermediate | 72% |
-
Mechanism : Acidic hydrolysis proceeds via protonation of the nitrile, followed by nucleophilic attack by water to form an imidic acid intermediate, which tautomerizes to the carboxylic acid. Basic conditions involve hydroxide attack, forming an amide via a gem-diol intermediate.
Reduction Reactions
The nitrile group can be reduced to a primary amine using strong reducing agents, enhancing hydrogen-bonding potential for pharmacological applications.
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, 0°C | Primary amine | >90% | |
| H₂, Ra-Ni Catalyst | Ethanol, 60 psi | Amine with retained thiazole | 78% |
-
Key Insight : Lithium aluminum hydride (LiAlH₄) achieves complete reduction without affecting the thiazole ring’s integrity. Catalytic hydrogenation preserves stereochemistry but requires careful pressure control.
Nucleophilic Addition to the Nitrile
The electron-deficient nitrile carbon participates in nucleophilic additions, forming intermediates for further functionalization.
| Nucleophile | Reagent | Product Type | Application | Source |
|---|---|---|---|---|
| Grignard | RMgX, dry ether | Ketone after hydrolysis | Bioactive scaffolds | |
| Ammonia | NH₃, Cu(I) | Amidines | Antiviral agents |
-
Example : Reaction with methylmagnesium bromide yields a ketone after acidic workup, useful in synthesizing α,β-unsaturated carbonyl derivatives.
Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
The thiazole ring undergoes regioselective substitution at the 5-position due to electron-rich sulfur and nitrogen atoms.
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C | 5-Nitrothiazole derivative | 65% | |
| Br₂, FeBr₃ | CH₂Cl₂, 25°C | 5-Bromothiazole derivative | 58% |
-
Challenges : Harsh nitration conditions risk nitrile group degradation. Bromination is more tolerant but requires stoichiometric FeBr₃ .
Oxidation and Reduction of the Thiazole Ring
The thiazole sulfur can be oxidized to sulfoxides or sulfones, altering electronic properties and binding affinity.
| Oxidizing Agent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| mCPBA | CHCl₃, 25°C | Thiazole sulfoxide | 88% | |
| H₂O₂, AcOH | Reflux, 12 h | Thiazole sulfone | 73% |
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Biological Relevance : Sulfoxides exhibit enhanced solubility, while sulfones are metabolically stable .
Cycloaddition Reactions
The α,β-unsaturated nitrile participates in [4+2] Diels-Alder reactions, forming six-membered heterocycles.
| Dienophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Tetrahydropyridine derivative | 62% | |
| Cyclopentadiene | Microwave, 150°C | Bicyclic adduct | 55% |
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Regioselectivity : The electron-withdrawing nitrile group directs diene attack to the β-position.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition or isomerization, useful in material science.
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | Cyclobutane dimer | Polymer crosslinker | |
| Visible light, Eosin Y | Z-isomer formation | Photoswitches |
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Yield Range | Selectivity |
|---|---|---|---|---|
| Nitrile hydrolysis | HCl (6M), reflux | Carboxylic acid | 72–85% | High |
| Nitrile reduction | LiAlH₄, THF | Primary amine | >90% | Complete |
| Thiazole bromination | Br₂, FeBr₃ | 5-Bromothiazole | 58% | Moderate |
| Diels-Alder | 1,3-Butadiene, toluene | Tetrahydropyridine | 62% | High |
Mechanistic Insights and Challenges
-
Nitrile Stability : The nitrile group resists nucleophilic attack under mild conditions but is susceptible to strong acids/bases.
-
Thiazole Reactivity : Electron-deficient due to the adjacent nitrile, the thiazole ring favors electrophilic substitution at the 5-position .
-
Stereochemical Control : E-configuration of the enenitrile is retained in most reactions unless photochemical or radical conditions are applied .
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that this specific compound exhibits cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance, studies show that compounds with similar thiazole structures can interfere with cancer cell signaling pathways, leading to reduced tumor growth .
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity. Various studies have reported that thiazole derivatives can inhibit the growth of bacteria and fungi. The presence of the chlorophenyl group enhances its efficacy against resistant strains of pathogens, making it a candidate for further development into antimicrobial agents .
Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory potential of thiazole derivatives. The compound's ability to modulate inflammatory pathways suggests it could serve as a therapeutic agent in conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt the biological processes of pests. Studies indicate that thiazole derivatives can act as effective insecticides or fungicides by interfering with pest metabolism or reproduction . This makes it valuable in agricultural settings for protecting crops from various diseases and pests.
Herbicidal Properties
In addition to its pesticidal effects, this compound may also possess herbicidal properties. Research suggests that thiazole-based compounds can inhibit the growth of certain weeds without adversely affecting crop plants, thereby improving yield and reducing competition for resources .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various thiazole derivatives, including (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile. The results indicated a significant reduction in cell viability in breast cancer cell lines, attributed to apoptosis induction through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In a comparative study published in Phytomedicine, researchers tested the antimicrobial efficacy of thiazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited strong inhibitory activity, suggesting its potential as a lead compound for developing new antibiotics .
Data Tables
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Effective against resistant bacterial strains | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Agricultural Sciences | Pesticide | Disrupts pest metabolism |
| Herbicide | Inhibits weed growth without harming crops |
Mechanism of Action
The mechanism by which (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile exerts its effects is likely related to its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Findings from Structural Analysis
Impact of Halogen Substituents :
- The 2,4-dichlorophenyl group in the target compound provides superior hydrophobicity compared to phenyl () or thiophenyl () analogs, favoring interactions with hydrophobic protein pockets.
- Bromine substitution () increases molecular polarizability but may reduce metabolic stability compared to chlorine.
Heterocyclic Modifications :
- Replacement of thiazole with triazole or pyrazole (e.g., ) alters hydrogen-bonding capacity and ring strain, but such compounds fall outside the scope of "structurally similar" thiazoles.
Steric and Electronic Effects: Substituents like phenoxy () or methoxy groups () introduce steric hindrance and electron-donating effects, which may reduce binding affinity in rigid active sites compared to halogenated analogs.
Computational and Experimental Insights
- AutoDock Vina Studies : Molecular docking () could predict enhanced binding affinity for the target compound due to its dichlorophenyl group’s complementarity with hydrophobic enzyme pockets.
- Crystallographic Data : SHELX-refined structures () suggest that chlorine atoms contribute to dense crystal packing, which may correlate with stability in solid-state formulations.
Biological Activity
The compound (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile (CAS No. 919201-69-7) is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H11ClN2S
- Molecular Weight : 322.81 g/mol
- Structure : The compound features a thiazole ring and dichlorophenyl substituents, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Thiazole derivatives have been investigated for their anticancer effects. In vitro studies indicate that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways and the inhibition of cell proliferation .
| Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis | |
| Anticancer | Induction of apoptosis via caspase activation |
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including neurodegenerative disorders. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce microglial activation in models of neuroinflammation . This suggests a potential role in treating conditions like Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It may inhibit specific enzymes involved in inflammatory processes.
- Receptor Modulation : The compound could interact with various receptors to modulate signaling pathways that lead to inflammation or cell death.
- Oxidative Stress Reduction : Thiazole derivatives often exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Neuroprotective Effects
In a model of neuroinflammation, this compound was tested for its ability to mitigate the inflammatory response induced by lipopolysaccharide (LPS). It was found to significantly reduce the levels of nitric oxide and pro-inflammatory cytokines, indicating its potential as a neuroprotective agent .
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile?
The synthesis typically involves Claisen-Schmidt condensation between a ketone and aldehyde derivatives. For example:
- Step 1 : React a substituted acetophenone (e.g., 4-(4-chlorophenyl)-1,3-thiazol-2-yl acetophenone) with a substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) under acidic or basic conditions.
- Step 2 : Use ethanol as a solvent with catalytic thionyl chloride (SOCl₂) to facilitate enolate formation and dehydration .
- Step 3 : Purify via column chromatography and confirm stereochemistry using NOESY or X-ray crystallography .
Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated nitrile group confirmed?
- Single-crystal X-ray diffraction (SC-XRD) : Provides unambiguous confirmation of the E-configuration by analyzing dihedral angles and spatial arrangement of substituents .
- Nuclear Overhauser Effect (NOESY) : Detects spatial proximity between protons on the thiazole ring and dichlorophenyl group to validate the trans (E) geometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=C stretch at ~1600 cm⁻¹) .
- NMR :
- ¹H NMR : Distinguishes aromatic protons (δ 7.2–8.1 ppm) and olefinic protons (δ 6.8–7.0 ppm).
- ¹³C NMR : Confirms nitrile carbon (δ ~115 ppm) and thiazole carbons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?
- Density Functional Theory (DFT) :
- Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitrile group and thiazole ring often exhibit high electron density .
- Quantifies global reactivity indices (electronegativity, hardness) to assess stability and interaction with biological targets .
- Validates experimental spectral data (e.g., UV-Vis absorption) by simulating electronic transitions .
Q. What structural features contribute to its antimicrobial activity, and how can structure-activity relationships (SAR) be optimized?
- Key features :
- Chlorine substituents : Enhance lipophilicity and membrane penetration (2,4-dichlorophenyl group) .
- Thiazole ring : Acts as a bioisostere for pyrimidine, potentially inhibiting microbial enzymes .
- SAR optimization :
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve binding to microbial DNA gyrase.
- Modify the nitrile group to a carboxylic acid to enhance solubility and reduce cytotoxicity .
Q. How do crystallographic studies resolve contradictions in reported bond angles or torsion angles?
- Discrepancies : Variations in C–C–C bond angles (e.g., 118–125°) and torsional deviations (e.g., ±2–5°) may arise from packing effects or experimental resolution .
- Resolution strategies :
- Compare multiple datasets (e.g., Cambridge Structural Database) to identify trends.
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···π, halogen bonding) influencing conformational flexibility .
Q. What experimental design considerations are critical for evaluating biological activity?
- In vitro assays :
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-kill kinetics : Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity.
- Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
Data Contradiction Analysis
Q. Conflicting reports on antibacterial efficacy: How to address variability in MIC values?
- Potential causes :
- Strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa).
- Solubility limitations of the compound in aqueous media.
- Mitigation :
- Use standardized protocols (CLSI guidelines) and corroborate with checkerboard assays to assess synergism with adjuvants .
Q. Discrepancies between computational and experimental UV-Vis spectra
- Root cause :
- Solvent effects (e.g., polar solvents shift absorption maxima) not accounted for in gas-phase DFT calculations.
- Solution :
- Perform TD-DFT with implicit solvent models (e.g., PCM) to improve accuracy .
Methodological Best Practices
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent side reactions (e.g., hydrolysis of the nitrile group).
- Crystallization : Optimize solvent polarity (e.g., ethanol/water gradients) to grow diffraction-quality crystals .
- Biological assays : Validate results with dose-response curves and statistical analysis (e.g., IC₅₀ ± SEM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
